molecular formula C15H24ClN3O B4738057 N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride

Cat. No. B4738057
M. Wt: 297.82 g/mol
InChI Key: QKCKBJAQAVBKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride is believed to work by activating the immune system and promoting the production of cytokines, which are proteins that regulate the immune response. Specifically, N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride activates the stimulator of interferon genes (STING) pathway, which leads to the production of interferons and other cytokines. These cytokines then activate immune cells, such as natural killer cells and T cells, to attack the tumor.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has also been shown to increase the production of cytokines, such as interferons and tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response. Additionally, N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has been shown to increase blood flow to the tumor, which may enhance the delivery of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride is that it has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, there are also limitations to its use in lab experiments. N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has been shown to be highly toxic in some animal models, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride. One area of research is the development of more potent and selective STING agonists. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride treatment. Additionally, there is interest in combining N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride with other cancer therapies, such as radiation therapy and immunotherapy, to enhance its anticancer effects. Finally, there is interest in exploring the potential use of N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride in other diseases, such as viral infections and autoimmune disorders.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has also been studied as a potential sensitizer for radiation therapy and chemotherapy.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.ClH/c1-12-5-4-6-14(13(12)2)16-15(19)11-18-9-7-17(3)8-10-18;/h4-6H,7-11H2,1-3H3,(H,16,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCKBJAQAVBKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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